An In-depth Technical Guide to 1-Benzyl-4-bromobenzene: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide to 1-Benzyl-4-bromobenzene: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials—versatile building blocks that offer multiple, distinct reaction sites—can dramatically accelerate the path to novel compounds. 1-Benzyl-4-bromobenzene (also known as 4-Bromodiphenylmethane) has emerged as a key intermediate, valued for its unique bifunctional nature.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and development professionals. The molecule incorporates two primary points of chemical reactivity: an aryl bromide moiety, ideal for a host of transition-metal-catalyzed cross-coupling reactions, and a benzylic position, which is amenable to various functionalization strategies such as oxidation.[1] This dual reactivity allows for a stepwise and controlled assembly of complex target molecules, making it a valuable tool in the synthetic chemist's arsenal.[1][2]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for experimental design, from selecting appropriate solvent systems to predicting its behavior in analytical methods. 1-Benzyl-4-bromobenzene is a solid at room temperature with high lipophilicity, dictating its excellent solubility in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) and poor solubility in aqueous systems.[1]
Chemical Structure
Caption: 2D structure of 1-Benzyl-4-bromobenzene.
Core Properties Summary
| Property | Value | Source |
| CAS Number | 2116-36-1 | [1][3] |
| Molecular Formula | C₁₃H₁₁Br | [1][4] |
| Molecular Weight | 247.13 g/mol | [1][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 110-112 °C | [6] |
| Boiling Point | 315.4 ± 11.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| logP | ~4.2 | [1] |
| InChI Key | NNEOYCMCJMLRSD-UHFFFAOYSA-N | [1][7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 1-Benzyl-4-bromobenzene.
-
¹H NMR: The proton NMR spectrum is characteristic. The aromatic protons of the two rings typically appear as a multiplet in the δ 7.2–7.5 ppm range. The most distinct signal is the benzylic methylene (CH₂) protons, which present as a sharp singlet around δ 4.8 ppm.[1] The integration of these signals (11H total) confirms the proton count.
-
¹³C NMR: The carbon spectrum shows the benzylic carbon at approximately δ 70 ppm. The brominated aromatic carbon appears in the δ 120–130 ppm region, along with the other aromatic carbons.[1]
-
Mass Spectrometry (EI): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 247, corresponding to the molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak (m/z 247 and 249). Key fragmentation patterns include the loss of the benzyl radical to give a fragment at m/z 170 and the formation of the stable tropylium ion at m/z 91.[1]
Synthesis of 1-Benzyl-4-bromobenzene
While several routes exist for the synthesis of 1-Benzyl-4-bromobenzene, such as Ullmann coupling, a common and reliable laboratory-scale method is the Friedel-Crafts benzylation of bromobenzene.[1] This electrophilic aromatic substitution reaction provides a direct and efficient pathway to the target molecule.
Workflow for Friedel-Crafts Synthesis
Caption: Experimental workflow for the synthesis of 1-Benzyl-4-bromobenzene.
Detailed Experimental Protocol: Friedel-Crafts Benzylation
Causality: This protocol utilizes a strong Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to generate a benzylic carbocation electrophile from benzyl bromide. Bromobenzene serves as the nucleophile. The reaction is conducted at low temperature initially to control the exothermic reaction and minimize side products.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous bromobenzene (1.2 equivalents) and a chosen anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add the Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents), portion-wise while stirring. Insight: The anhydrous conditions are critical as water will deactivate the Lewis acid catalyst.
-
Reagent Addition: Add benzyl bromide (1.0 equivalent) to the dropping funnel and add it dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and water. Trustworthiness: This step safely decomposes the aluminum chloride complex. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Product: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford 1-Benzyl-4-bromobenzene as a crystalline solid.
Reactivity and Applications in Synthetic Chemistry
The synthetic utility of 1-Benzyl-4-bromobenzene is anchored in its ability to undergo selective transformations at two distinct sites. The aryl bromide is a classic handle for carbon-carbon and carbon-heteroatom bond formation, while the benzylic C-H bonds can be targeted for oxidation or other reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring makes 1-Benzyl-4-bromobenzene an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical and materials synthesis.[8]
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (boronic acid or ester).[9] It is one of the most robust and widely used methods for constructing biaryl or aryl-vinyl structures. The steric bulk of the benzyl group can influence regioselectivity in some contexts.[1]
-
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.[10][11] This is a go-to method for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[12][13] The development of sterically hindered and electron-rich phosphine ligands has been crucial for enabling these transformations on various substrates with high efficiency.[12][14]
Catalytic Cycle for Suzuki-Miyaura Couplingdot
Sources
- 1. 1-Benzyl-4-bromobenzene|CAS 2116-36-1|Aryl Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Benzyl-4-bromobenzene | CAS#:2116-36-1 | Chemsrc [chemsrc.com]
- 4. 1-Benzyl-4-bromobenzene | C13H11Br | CID 236000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. 1-benzyl-4-bromobenzene (2116-36-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. nbinno.com [nbinno.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. jk-sci.com [jk-sci.com]
